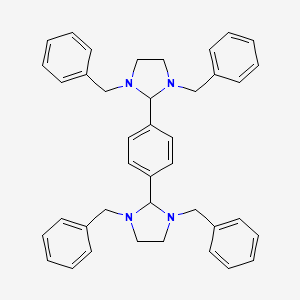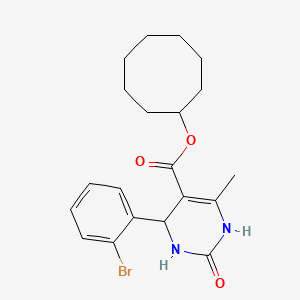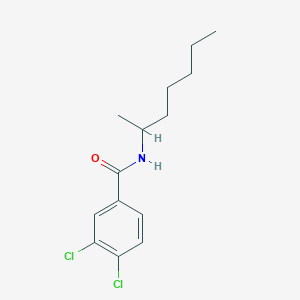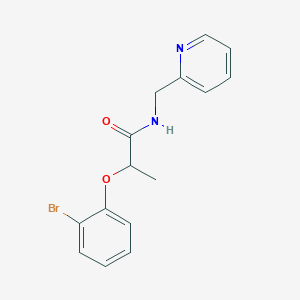
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine), also known as PBDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBDI is a member of the imidazolidine family and is a white crystalline powder with a molecular weight of 648.88 g/mol. Additionally, this paper will also list future directions for further research in this field.
Mécanisme D'action
The mechanism of action of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) is not fully understood. However, it is believed that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) interacts with various proteins and enzymes in the body, leading to its observed biological effects. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) inhibits the activity of COX-2 and MMPs, leading to a reduction in inflammation and tumor growth. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has also been shown to exhibit antioxidant properties and to scavenge free radicals. In vivo studies have shown that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) can reduce the size of tumors in animal models and can reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in lab experiments is its ability to form stable complexes with various drugs, making it a potential drug delivery system. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) also exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in lab experiments is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for further research in the field of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine). One direction is to further investigate the mechanism of action of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) and its interactions with various proteins and enzymes in the body. Another direction is to explore the potential use of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) as a drug delivery system for various drugs. Additionally, further studies are needed to determine the potential toxicity and safety of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in humans. Finally, there is a need for the development of new synthesis methods for 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) that can increase its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) is a multi-step process that involves the reaction of 1,4-phenylenediamine with dibenzyl ketone in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with formaldehyde and hydrogen gas to yield 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine). The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to exhibit anti-inflammatory and anti-tumor properties. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been used as a ligand for various metal catalysts.
Propriétés
IUPAC Name |
1,3-dibenzyl-2-[4-(1,3-dibenzylimidazolidin-2-yl)phenyl]imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4/c1-5-13-33(14-6-1)29-41-25-26-42(30-34-15-7-2-8-16-34)39(41)37-21-23-38(24-22-37)40-43(31-35-17-9-3-10-18-35)27-28-44(40)32-36-19-11-4-12-20-36/h1-24,39-40H,25-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFKLAPGOTPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C4N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)

![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5227747.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5227748.png)
![3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5227755.png)
![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)

![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)

![ethyl 5-acetyl-4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5227804.png)